molecular formula C18H25NOSi B1337889 2-(t-Butyldiphenylsilyloxy)ethylamine CAS No. 91578-89-1

2-(t-Butyldiphenylsilyloxy)ethylamine

Cat. No. B1337889
CAS RN: 91578-89-1
M. Wt: 299.5 g/mol
InChI Key: IVJSFXWUGVWHLT-UHFFFAOYSA-N
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Description

2-(t-Butyldiphenylsilyloxy)ethylamine is a silicon-containing organic compound that is part of a broader class of organosilicon compounds. These compounds are characterized by the presence of carbon-silicon (C-Si) bonds, with silicon often being protected by organic groups like t-butyl or phenyl. The specific structure of 2-(t-Butyldiphenylsilyloxy)ethylamine is not directly discussed in the provided papers, but it can be inferred that it shares some characteristics with the compounds studied, such as the presence of a t-butyldimethylsilyl group and an ethylamine moiety.

Synthesis Analysis

The synthesis of related compounds involves the use of silyl groups to protect reactive sites during chemical reactions. For example, the synthesis of t-Butyldimethylsilyl 2-[4-{4-(hex-5-enyloxy)phenylazo}phenyl]ethyl ether involves the introduction of a t-butyldimethylsilyl group to protect the ether during the formation of a polysiloxane system with azobenzene pendent groups . This suggests that the synthesis of 2-(t-Butyldiphenylsilyloxy)ethylamine would similarly involve the use of silyl protecting groups to stabilize the molecule during its formation.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(t-Butyldiphenylsilyloxy)ethylamine can be quite complex, as evidenced by the X-ray crystallography data of Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, which shows a crowded cis-olefin structure with significant pyramidarization and twisting . This indicates that the molecular structure of 2-(t-Butyldiphenylsilyloxy)ethylamine could also exhibit interesting geometric features due to the steric bulk of the t-butyldiphenylsilyl group.

Chemical Reactions Analysis

The chemical reactivity of silyl-protected compounds is highlighted in the reaction of 2-t-butyldimethylsilyloxy cycloalkanones with carboethoxymethylenetriphenylphosphorane, which yields E isomeric Wittig products, and with ethyl lithiotrimethylsilylacetate, which yields predominantly Z isomers . This demonstrates the influence of silyl groups on the stereochemical outcome of reactions, which would be relevant to the chemical reactions involving 2-(t-Butyldiphenylsilyloxy)ethylamine.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(t-Butyldiphenylsilyloxy)ethylamine are not directly reported, the properties of similar compounds can provide insights. For instance, the presence of silyl groups can affect the solubility, stability, and reactivity of the molecule. The large chemical shift observed for the methine proton in the Z isomers of the reaction products in paper suggests that the introduction of silyl groups can significantly alter the electronic environment of adjacent atoms, which would be an important consideration for the properties of 2-(t-Butyldiphenylsilyloxy)ethylamine.

Scientific Research Applications

Synthesis and Chemical Properties

The preparation and characterization of silyl-protected compounds, including γ-hydroxylated α,β-unsaturated acetylenic ketones, highlight the importance of silyl groups in stabilizing reactive intermediates. The study by Shang, Fairhurst, and Sydnes (2016) demonstrated that t-butyldiphenylsiloxy derivatives were stable and reacted with various nucleophiles to give Michael adducts in good yields. This suggests that "2-(t-Butyldiphenylsilyloxy)ethylamine" could be used in similar synthetic applications to stabilize or activate molecules for further reactions (Shang et al., 2016).

Material Science Applications

The synthesis and characterization of chitosan derivatives, as reported by Xie, Liu, and Chen (2007), provide an example of how functionalized amines can be utilized to enhance the properties of biopolymers. Ethylamine hydroxyethyl chitosan (EHCs) was synthesized and exhibited improved water solubility and potential antibacterial activities. This indicates that "2-(t-Butyldiphenylsilyloxy)ethylamine" could find applications in modifying biopolymers for various uses, including medical and environmental applications (Xie et al., 2007).

Potential Pharmacological Applications

The research on novel compounds for their pharmacological properties, such as the study by Figueredo et al. (2020), demonstrates the ongoing search for new molecules with antibacterial and modulatory activities. While "2-(t-Butyldiphenylsilyloxy)ethylamine" was not directly mentioned, the methodology and objectives of such studies suggest that functionalized amines could be explored for their potential as pharmacological agents, particularly in addressing bacterial resistance (Figueredo et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, ethylamine, indicates that it is a combustible liquid, harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid breathing the gas, use only outdoors or in a well-ventilated area, and wear eye and face protection .

properties

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSFXWUGVWHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451446
Record name 2-(t-butyldiphenylsilyloxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(t-Butyldiphenylsilyloxy)ethylamine

CAS RN

91578-89-1
Record name 2-(t-butyldiphenylsilyloxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of [2-(t-butyldiphenylsilyloxy)ethyl]carbamic acid benzyl ester (3.01 g, 6.9 mmol) (obtained as described in Reference Example 33(1)) in methanol (150 ml) was subjected to catalytic hydrogenation in the presence of 20% palladium hydroxide on charcoal (3.0 g) at room temperature. After checking the completion of the reaction, the reaction mixture was filtered in order to remove the catalyst and the filtrate concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using methylene chloride:methanol (10:1) as the eluant to afford 2-(t-butyldiphenylsilyloxy)ethylamine (1.49 g, yield 72%) as a pale brown syrup.
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[2-(t-butyldiphenylsilyloxy)ethyl]carbamic acid benzyl ester
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